3(2H)-Piridazinona

Descripción general

Descripción

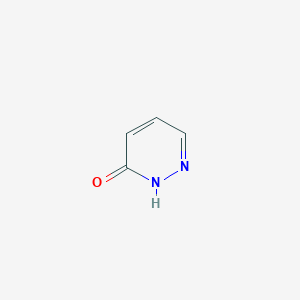

3(2H)-Pyridazinone is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3

Aplicaciones Científicas De Investigación

3(2H)-Pyridazinone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly in the treatment of cardiovascular diseases and cancer.

Medicine: Derivatives of 3(2H)-Pyridazinone are investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents.

Industry: It is used in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.

Mecanismo De Acción

- Primary Targets : Isothiazolinones, including 3(2H)-Pyridazinone, inhibit life-sustaining enzymes. Specifically, they interact with enzymes that have thiols at their active sites .

- Interaction with Targets : Isothiazolinones form mixed disulfides with the target enzymes upon treatment. This interaction interferes with the enzymes’ function and disrupts their normal activity .

Target of Action

Mode of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Pyridazinone typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of hydrazine hydrate with maleic anhydride, followed by cyclization to form the pyridazinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the production of 3(2H)-Pyridazinone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 3(2H)-Pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine-3,6-dione.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxypyridazine.

Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Pyridazine-3,6-dione.

Reduction: 3-Hydroxypyridazine.

Substitution: Various substituted pyridazinones depending on the reagents used.

Comparación Con Compuestos Similares

Pyrazole: Another five-membered ring with two nitrogen atoms, but differs in its chemical reactivity and biological activity.

Triazole: Contains three nitrogen atoms in the ring and is known for its antifungal properties.

Indazole: A bicyclic compound with a fused benzene and pyrazole ring, used in various pharmaceutical applications.

Uniqueness: 3(2H)-Pyridazinone is unique due to its specific ring structure and the presence of a keto group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming derivatives with significant biological activity sets it apart from other similar compounds.

Actividad Biológica

3(2H)-Pyridazinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of 3(2H)-pyridazinone derivatives, including their antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, and anticancer activities.

Overview of Biological Activities

Numerous studies have reported the multifaceted biological activities of 3(2H)-pyridazinone derivatives. The following table summarizes the key activities and examples of compounds demonstrating these effects:

| Biological Activity | Examples of Compounds | Key Findings |

|---|---|---|

| Antibacterial | N'-benzylidene acetohydrazide derivatives | Exhibited significant antibacterial activity against various strains. |

| Antifungal | 4,5-dihydropyridazinones | Showed promising antifungal properties in vitro. |

| Anti-inflammatory | Emorfazone and derivatives | Demonstrated significant anti-inflammatory effects comparable to standard NSAIDs. |

| Analgesic | 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Seven-fold more potent than Emorfazone in pain models. |

| Antihypertensive | 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-4,5-dihydropyridazin-3(2H)-one | Showed effective blood pressure reduction in animal models. |

| Anticancer | 6-substituted-3(2H)-pyridazinones | Displayed cytotoxic effects against various cancer cell lines with IC50 values < 2 µM. |

Antimicrobial Activity

Research indicates that many derivatives of 3(2H)-pyridazinone exhibit strong antimicrobial properties. For instance, a study focusing on N'-benzylidene acetohydrazide derivatives showed notable activity against Mycobacterium tuberculosis and other bacteria, suggesting potential for development as antimicrobial agents . The structural flexibility of these compounds allows for enhanced interaction with microbial targets.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of 3(2H)-pyridazinones have been well documented. Emorfazone, a clinically utilized derivative, is recognized for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis . In comparative studies, several pyridazinone derivatives were found to exhibit analgesic effects significantly greater than traditional NSAIDs without causing ulcerogenic side effects .

Case Study: Analgesic Efficacy

A series of 6-substituted pyridazinones were evaluated using the phenylbenzoquinone-induced writhing test. Compounds such as 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to indomethacin while exhibiting no gastric toxicity at high doses .

Antihypertensive Activity

The potential of 3(2H)-pyridazinones as antihypertensive agents has also been explored. Derivatives such as 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-4,5-dihydropyridazin-3(2H)-one showed promising results in reducing blood pressure in animal models, indicating their viability for hypertension treatment .

Anticancer Activity

The anticancer properties of 3(2H)-pyridazinones have been a focal point in recent research. Various studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and SR (leukemia) with IC50 values often below 2 µM . The selectivity index for these compounds suggests they may target cancer cells effectively while sparing normal cells.

Case Study: Cytotoxic Effects

In one study, fifteen new pyridazinones were synthesized and tested against HCT116 cells. Results indicated that several compounds exhibited significant anti-proliferative effects, particularly when stimulated by serotonin to mimic inflammatory conditions .

Propiedades

IUPAC Name |

1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAILEWXSEQLMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198440 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-30-3 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydropyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 3(2H)-pyridazinone derivatives exert their analgesic and anti-inflammatory effects?

A1: While the precise mechanism varies depending on the specific derivative, many 3(2H)-pyridazinones exhibit analgesic and anti-inflammatory properties. For instance, emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) demonstrates efficacy comparable to established drugs like aminopyrine and mefenamic acid. [] Interestingly, some derivatives display these effects without significantly inhibiting cyclooxygenase (COX) enzymes, suggesting alternative mechanisms of action may be involved. []

Q2: Are there other notable biological activities associated with 3(2H)-pyridazinones?

A2: Yes, research indicates that certain 3(2H)-pyridazinones possess cardiovascular properties. Notably, some derivatives act as positive inotropic agents, enhancing the contractility of the heart muscle. [, ] Others demonstrate inhibitory activity against cardiac phosphodiesterase fraction III, potentially contributing to their cardiovascular effects. []

Q3: Have any 3(2H)-pyridazinones been investigated for their potential in treating specific diseases?

A3: Research suggests potential applications for specific derivatives in treating various conditions. For example, studies highlight the potential of some 3(2H)-pyridazinones as platelet aggregation inhibitors, suggesting possible applications in managing cardiovascular diseases. [, ]

Q4: Can you provide an example of a 3(2H)-pyridazinone derivative with promising biological activity and its potential use?

A4: 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone serves as a key intermediate in synthesizing levosimendan, a medication used to treat acutely decompensated heart failure. [] Its successful development and application highlight the potential of this chemical class for therapeutic interventions.

Q5: What is the molecular formula and molecular weight of the parent 3(2H)-pyridazinone?

A5: The molecular formula of 3(2H)-pyridazinone is C4H4N2O, and its molecular weight is 96.09 g/mol.

Q6: How can you differentiate between 3(2H)-pyridazinone isomers using spectroscopic techniques?

A6: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are invaluable for characterizing and differentiating isomers. For instance, 1H NMR can distinguish protons based on their chemical environment, allowing for the identification of specific isomers. IR spectroscopy can identify functional groups present in the molecule, providing further structural information.

Q7: How does the substitution pattern on the pyridazinone ring influence the biological activity of these compounds?

A7: The position and nature of substituents significantly impact the biological activity of 3(2H)-pyridazinones. For instance, studies reveal that introducing a 4-ethoxy group and a 5-morpholino group to the 2-methyl-3(2H)-pyridazinone core enhances analgesic and anti-inflammatory activities, as exemplified by emorfazone. [, ] This highlights the importance of structure-activity relationship (SAR) studies in optimizing desired biological profiles.

Q8: What is the significance of the 6-aryl group in the context of 3(2H)-pyridazinone derivatives' biological activity?

A8: The presence of a 6-aryl group frequently correlates with potent antisecretory and antiulcer activities in 3(2H)-pyridazinone derivatives. [] This observation suggests a key role of this structural motif in interacting with specific biological targets related to these activities.

Q9: What synthetic strategies are commonly employed for the preparation of 3(2H)-pyridazinone derivatives?

A9: Several synthetic routes are available for constructing 3(2H)-pyridazinones. One common approach involves reacting substituted β-keto esters or β-keto acids with hydrazine or its derivatives, leading to the formation of the six-membered pyridazinone ring. [, ]

Q10: Can you explain the use of palladium-catalyzed reactions in synthesizing 5-substituted 6-phenyl-3(2H)-pyridazinones?

A10: Palladium-catalyzed reactions, particularly those assisted by a retro-ene transformation, offer efficient routes to functionalize the 5-position of the 6-phenyl-3(2H)-pyridazinone system. [] These reactions provide access to diversely substituted pyridazinones with potential pharmacological applications.

Q11: What metabolic pathways are involved in the breakdown of 3(2H)-pyridazinones in biological systems?

A11: Metabolic studies reveal that N-demethylation constitutes a significant pathway for certain 3(2H)-pyridazinones, such as SAN-6706. This process converts them into metabolites like norflurazon and desmethyl Sandoz 9774. [] The specific metabolic routes and resulting metabolites can vary depending on the specific substituents present on the pyridazinone ring.

Q12: Have there been any studies investigating the uptake, translocation, and distribution of 3(2H)-pyridazinones in plants?

A12: Yes, research on the herbicidal activity of some 3(2H)-pyridazinones has explored their uptake and translocation in plants. For example, studies on cranberry plants treated with 14C-labeled SAN-6706 and SAN-9789 demonstrate their translocation from roots to shoots. [] These findings are crucial for understanding the mode of action of herbicides and their impact on plant systems.

Q13: What analytical techniques are commonly employed to characterize and quantify 3(2H)-pyridazinones?

A13: Various analytical techniques are used to characterize and quantify 3(2H)-pyridazinones. These include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation. Additionally, techniques like mass spectrometry (MS) and elemental analysis are employed to determine molecular weight and elemental composition. Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for separating and quantifying these compounds in complex mixtures. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.